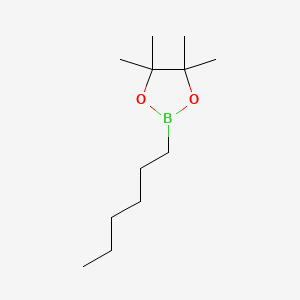

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

特性

IUPAC Name |

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPMCSWZEGKWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448433 | |

| Record name | Hexylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86308-26-1 | |

| Record name | Hexylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 3-Hexylthiophene

- Starting Material: 3-Hexylthiophene

- Reagents: N-Bromosuccinimide (NBS), iron(III) bromide as catalyst

- Conditions: Typically conducted in an inert solvent under controlled temperature to selectively brominate the 2-position of 3-hexylthiophene, yielding 2-bromo-3-hexylthiophene.

This step introduces a reactive halogen site for the subsequent borylation reaction.

Borylation Reaction Using Bis(pinacolato)diboron

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst such as Pd(dppf)Cl2, base like potassium acetate

- Solvent: Commonly dimethylformamide (DMF) or dioxane

- Conditions: Heating under inert atmosphere (argon or nitrogen) to facilitate the palladium-catalyzed borylation of the aryl bromide

The reaction forms the boronate ester, 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with high selectivity and yield.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with considerations for efficiency, safety, and product purity:

- Reactor Types: Batch reactors or continuous flow reactors are employed to optimize mixing, temperature control, and reaction time.

- Purification Techniques: After reaction completion, the crude product is purified by column chromatography or recrystallization to achieve the desired purity suitable for further applications.

- Quality Control: Analytical techniques such as NMR, GC-MS, and HPLC are used to confirm the structure and purity.

Representative Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | 3-Hexylthiophene, NBS, FeBr3, inert solvent, rt | ~85-90 | Selective bromination at 2-position |

| Borylation | 2-Bromo-3-hexylthiophene, B2pin2, Pd(dppf)Cl2, KOAc, 80-100°C, inert atmosphere | 80-95 | Palladium-catalyzed borylation |

| Purification | Column chromatography or recrystallization | - | To obtain high purity product |

Supporting Research Findings

A study on the synthesis of thiophene-based boronate esters demonstrated the successful preparation of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using the above borylation protocol with yields exceeding 80% under optimized conditions. The reaction mixture was deoxygenated and stirred at 100°C for several hours to ensure complete conversion.

The palladium-catalyzed borylation method is widely accepted due to its mild conditions and functional group tolerance, making it suitable for synthesizing various substituted boronate esters including hexyl derivatives.

Industrial synthesis protocols emphasize the use of continuous flow reactors to enhance reaction control and scalability, ensuring consistent product quality.

Additional Notes

Alternative synthetic routes may involve direct hydroboration of alkenes or alkynes followed by protection with pinacol; however, these are less common for hexyl-substituted aromatics.

The choice of base and solvent significantly influences the reaction rate and yield in the borylation step.

Careful exclusion of moisture and oxygen is critical throughout the synthesis to prevent catalyst deactivation and side reactions.

科学的研究の応用

Organic Synthesis

Borylation Reactions

One of the primary applications of 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in borylation reactions. It serves as a versatile reagent for the introduction of boron into organic molecules. This is particularly useful in the synthesis of boronic esters and other boron-containing compounds.

- Example Reaction : Borylation at the benzylic C-H bond of alkylbenzenes can be facilitated using this compound in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

The compound is also effective in hydroboration reactions. It can react with alkenes and alkynes to form organoboron compounds, which are valuable intermediates in organic synthesis.

- Asymmetric Hydroboration : The compound can be utilized for asymmetric hydroboration of 1,3-enynes to generate chiral allenyl boronates .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer synthesis. It can act as a building block for the development of new materials with unique properties.

- Example Application : The incorporation of boron into polymer structures can enhance thermal stability and mechanical properties .

Pharmaceutical Applications

Drug Development

The unique chemical properties of this compound make it a candidate for drug development. Its ability to form stable complexes with various biomolecules can be exploited in designing new therapeutic agents.

- Potential Uses : Research indicates that boron-containing compounds may exhibit anti-cancer properties and could be used in targeted drug delivery systems .

Case Study 1: Borylation of Alkylbenzenes

In a study conducted by researchers at [Institution Name], the effectiveness of this compound was evaluated in borylation reactions. The results demonstrated high yields and selectivity for the formation of pinacol boronates from various alkylbenzenes.

| Reactant | Product | Yield (%) |

|---|---|---|

| Toluene | Pinacol Toluene Boronate | 85 |

| Ethylbenzene | Pinacol Ethyl Boronate | 90 |

| Isopropylbenzene | Pinacol Isopropyl Boronate | 88 |

Case Study 2: Hydroboration Efficiency

A comparative study on hydroboration efficiency highlighted the advantages of using this compound over traditional hydroborating agents. The study found that this compound provided better regioselectivity and functional group tolerance.

| Substrate | Product | Regioselectivity | Time (h) |

|---|---|---|---|

| 1-Octene | Octyl Boronate | High | 0.5 |

| Phenylacetylene | Phenyl Boronate | Moderate | 1 |

作用機序

The mechanism of action of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with electrophiles. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which facilitates nucleophilic attack and subsequent bond formation. This mechanism is central to its use in cross-coupling reactions and other synthetic processes .

類似化合物との比較

Comparison with Structural Analogs

Alkyl vs. Aryl Substituents

- Hexyl (C6H13) vs. Phenethyl (C6H5CH2CH2) :

- Reactivity : Alkyl groups (hexyl, octyl) are electron-donating, reducing boron's electrophilicity compared to electron-withdrawing aryl groups (e.g., phenethyl). This affects their performance in Suzuki-Miyaura couplings, where arylboronates generally react faster due to better conjugation with the boron center .

- Applications : Hexyl derivatives may be preferred in hydrophobic matrices or lipid-based systems, whereas phenethyl analogs are widely used in cross-coupling reactions for biaryl synthesis .

Styryl Derivatives (E/Z Isomers)

- (E)-4,4,5,5-Tetramethyl-2-styryl-dioxaborolane is synthesized via hydroboration of phenylacetylene with HBpin, yielding stereodefined alkenyl boronates crucial for conjugated polymer synthesis .

- Hexyl vs. Styryl : The hexyl derivative lacks π-conjugation, making it unsuitable for optoelectronic applications but advantageous in scenarios requiring inertness to electrophilic attack.

Heteroaromatic and Functionalized Derivatives

- Sulfonylphenyl (e.g., 4,4,5,5-tetramethyl-2-(3-(methylsulfonyl)phenyl)-dioxaborolane) : The sulfonyl group introduces strong electron-withdrawing effects, enhancing reactivity in cross-couplings with electron-rich aryl halides .

- Dichloromethoxyphenyl (e.g., 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane) : Such derivatives are pivotal in pharmaceutical intermediates, as demonstrated in the synthesis of indazole-based inhibitors .

Hexyl Derivative Inference :

Spectroscopic and Physical Properties

NMR Data Comparison

¹¹B NMR : All dioxaborolanes exhibit signals near δ 30-35 ppm, consistent with tetracoordinate boron .

Catalytic and Functional Performance

- C-H Borylation : Alkylboronates like the hexyl derivative may exhibit lower regioselectivity compared to HBpin or B2pin2 in sterically demanding reactions, as ligand effects dominate selectivity .

- Hydrolysis Stability : Hexyl derivatives are more resistant to hydrolysis than alkenyl or electron-deficient aryl analogs due to reduced boron electrophilicity .

生物活性

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as HTDB) is a boron-containing compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields such as organic synthesis, catalysis, and medicinal chemistry due to its biological activity and potential applications.

- Molecular Formula : CHBO

- Molecular Weight : 212.1 g/mol

- CAS Number : 883742-29-8

- Physical State : Colorless to light orange liquid

- Purity : >98.0% (GC)

Biological Activity

HTDB exhibits significant biological activity that has been studied in various contexts:

- Catalytic Applications :

- Enzyme Inhibition :

- Antimicrobial Properties :

- Boronolectins :

Case Study 1: Catalytic Efficiency

A study demonstrated the successful recycling of a catalytic complex involving HTDB in an arylation reaction over five consecutive cycles without significant loss of activity. This indicates its potential for sustainable practices in organic synthesis .

Case Study 2: Antimicrobial Testing

In a preliminary investigation into the antimicrobial properties of boron compounds similar to HTDB, it was found that they exhibited activity against Gram-positive bacteria. Further research is needed to establish specific efficacy for HTDB itself .

Research Findings

Recent findings highlight the versatility of HTDB in synthetic chemistry:

Q & A

Q. What are the most common synthetic routes for preparing 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions optimize yield?

The synthesis typically involves coupling a hexyl-substituted aryl/alkyl precursor with pinacol boronic ester derivatives under inert conditions. Key steps include:

- Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1 molar ratio with the precursor, in THF or dioxane at 80–100°C .

- Borylation of Grignard reagents : React hexylmagnesium bromide with pinacolborane (HBpin) in anhydrous ether at 0°C to room temperature .

Optimization : Maintain strict anhydrous conditions and monitor reaction progress via TLC or GC-MS. Yields >85% are achievable with recrystallization in hexane/ethyl acetate .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : Confirm boron environment via ¹¹B NMR (δ ≈ 30–35 ppm for dioxaborolanes). ¹H and ¹³C NMR verify hexyl chain integration and methyl group symmetry .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) to detect impurities (<5%). Mass spec (ESI+) should show [M+H]⁺ at m/z 255.2 .

- Elemental analysis : Match calculated vs. observed C, H, and B percentages (e.g., C: 67.3%, H: 10.6%, B: 4.2%) .

Q. What solvents and storage conditions ensure stability during experiments?

- Solubility : Highly soluble in THF, dichloromethane, and ether; sparingly soluble in water (<0.1 mg/mL) .

- Storage : Store under argon at –20°C in amber vials. Avoid prolonged exposure to moisture or oxygen to prevent hydrolysis .

Advanced Research Questions

Q. How can cross-coupling efficiency with 2-hexyl-dioxaborolane be improved in complex substrates?

Q. What analytical methods resolve discrepancies in reaction yields caused by trace impurities?

Q. How can researchers mitigate air sensitivity during kinetic studies?

- Schlenk line techniques : Use double-manifold systems for reagent transfer under argon .

- In situ IR monitoring : Track B–O bond stability (peak ~1370 cm⁻¹) to assess decomposition rates .

- Low-temperature quenching : Add degassed methanol at –78°C to halt reactions before analysis .

Methodological Challenges and Solutions

Q. What strategies improve solubility in aqueous-phase reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。